molecular formula C10H10O2 B1593204 Chroman-8-carbaldehyde CAS No. 327183-32-4

Chroman-8-carbaldehyde

Cat. No.: B1593204
CAS No.: 327183-32-4
M. Wt: 162.18 g/mol
InChI Key: ZYKTXRDSAFQAAM-UHFFFAOYSA-N
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Description

Chroman-8-carbaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of chromane, featuring an aldehyde functional group at the 8th position of the chromane ring.

Mechanism of Action

Target of Action

Chroman-8-carbaldehyde, a derivative of chromone, is known to interact with a variety of targets. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Chromone derivatives have been recognized as a privileged structure for new drug invention and development .

Mode of Action

The interaction of this compound with its targets results in a variety of biological activities. It has been found that this compound and its derivatives exhibit unusual activities by multiple mechanisms . The direct assessment of activities with the parent this compound derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Pharmacokinetics

The ADME properties of this compound significantly impact its bioavailability. It has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by its Log Po/w values, ranges from 1.35 to 2.89 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound and its derivatives have shown promising anticancer and antiviral potential . They also exhibit antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action. This compound is soluble to very soluble, with solubility ranging from 0.201 mg/ml to 1.95 mg/ml . This solubility can influence the compound’s distribution in the body and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-8-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of chroman-8-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the Vilsmeier-Haack reaction, where chroman is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 8th position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Chroman-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, hydrazines

Major Products:

    Oxidation: Chroman-8-carboxylic acid

    Reduction: Chroman-8-methanol

    Substitution: Imines, hydrazones

Scientific Research Applications

Chroman-8-carbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

  • Chroman-4-carbaldehyde
  • Chroman-2-carbaldehyde
  • Chroman-6-carbaldehyde

Comparison: Chroman-8-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. Compared to chroman-4-carbaldehyde and chroman-2-carbaldehyde, this compound offers distinct advantages in the synthesis of specific heterocyclic compounds and fluorescent probes. Its position also affects the compound’s electronic properties, making it suitable for different applications in material science and medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKTXRDSAFQAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624057
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327183-32-4
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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